4-Phenyloxane-4-carbonyl chloride
Overview
Description
4-Phenyloxane-4-carbonyl chloride is a chemical compound with the molecular formula C12H13ClO2. It is used primarily for research purposes and has a molecular weight of 224.68 g/mol. The compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyloxane-4-carbonyl chloride typically involves the reaction of 4-phenyloxane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:
4-Phenyloxane+Thionyl Chloride→4-Phenyloxane-4-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in industrial settings requires careful handling due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
4-Phenyloxane-4-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-Phenyloxane-4-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The major products are 4-Phenyloxane-4-carboxylic acid and hydrochloric acid.
Scientific Research Applications
4-Phenyloxane-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyloxane-4-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of amide bonds.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the oxane ring.
4-Phenylbutyryl Chloride: Similar but with a different carbon chain length.
4-Phenyloxane-4-carboxylic Acid: The hydrolyzed form of 4-Phenyloxane-4-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-phenyloxane-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVQLSKZIVCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640617 | |
Record name | 4-Phenyloxane-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100119-45-7 | |
Record name | 4-Phenyloxane-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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